molecular formula C13H13BrN2O3 B2902152 4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile CAS No. 1607257-81-7

4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile

Cat. No.: B2902152
CAS No.: 1607257-81-7
M. Wt: 325.162
InChI Key: KJAVMLNFPXBFNB-UHFFFAOYSA-N
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Description

4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a bromophenoxy group, an acetyl group, a morpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile typically involves the reaction of 2-bromophenol with chloroacetyl chloride to form 2-(2-bromophenoxy)acetyl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the carbonitrile group.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

    Acids and bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxidized morpholine derivative.

Scientific Research Applications

4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring and carbonitrile group may also contribute to the compound’s biological effects by modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2-Bromophenoxy)ethyl]morpholine: Similar structure but lacks the acetyl and carbonitrile groups.

    2-(2-Bromophenoxy)acetic acid: Contains the bromophenoxy group and acetic acid but lacks the morpholine ring and carbonitrile group.

Uniqueness

4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(2-bromophenoxy)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c14-11-3-1-2-4-12(11)19-9-13(17)16-5-6-18-8-10(16)7-15/h1-4,10H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAVMLNFPXBFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)COC2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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